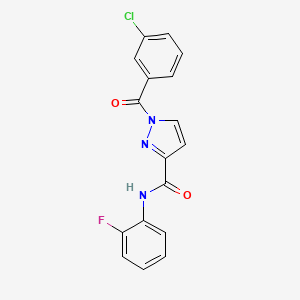![molecular formula C18H9ClN4O B5562428 10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and related compounds involves intricate chemical reactions, including heteroaromatization, cyclization, and interaction with various reagents to form novel derivatives. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones have been synthesized through the reaction of amino-dihydro-imino-benzopyrano pyrimidine derivatives with different reagents, showcasing the versatility in synthesizing these compounds (El-Agrody et al., 2001). Additionally, reactions involving chlorosulfonation and subsequent steps have been explored to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with integrated thiazolidinone moieties, indicating a method to incorporate functional groups and modify the core structure (Hafez & El-Gazzar, 2009).
Molecular Structure Analysis
The molecular structures of these compounds are characterized by complex heterocyclic frameworks, often elucidated through crystallography and spectroscopic methods. The structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, for example, was confirmed by X-ray diffraction, highlighting the importance of hydrogen bonding and π-stacking interactions in the crystal packing (Repich et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactive nature and potential for chemical modification. The reactivity with chlorocarboxylic acid chlorides and subsequent acylation or intramolecular alkylation showcases the adaptability of [1,2,4]triazolo[1,5-a]pyrimidines in forming new chemical entities (Chernyshev et al., 2014). Furthermore, the synthesis involving oxidative cyclization indicates the potential for introducing diverse functional groups (Son & Song, 2010).
Mecanismo De Acción
The mechanism of action of these compounds can vary depending on their structure and the biological target they interact with. For example, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .
Direcciones Futuras
The future directions in the research of these types of compounds could involve the design and synthesis of new derivatives with improved biological activities. Additionally, further studies could be conducted to understand their mechanisms of action and to evaluate their potential as therapeutic agents .
Propiedades
IUPAC Name |
10-(2-chlorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN4O/c19-13-8-4-3-7-12(13)16-14-15(22-18-20-9-21-23(16)18)10-5-1-2-6-11(10)17(14)24/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRRRBJGRVNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Chlorophenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)
![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)